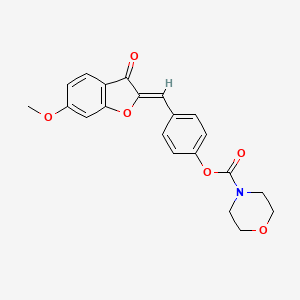![molecular formula C11H12ClN3O2S2 B3017376 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide CAS No. 1436213-02-3](/img/structure/B3017376.png)
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 2-(5-methyl-1,3-thiazol-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-2-sulfonamide
- 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-4-sulfonamide
Uniqueness
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonamide group on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
6-chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-8-6-14-11(18-8)4-5-15-19(16,17)9-2-3-10(12)13-7-9/h2-3,6-7,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKIGWHZCKYJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
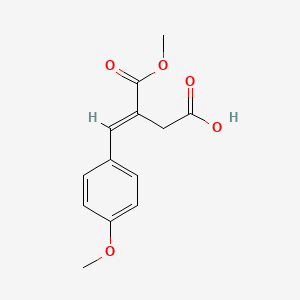
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)
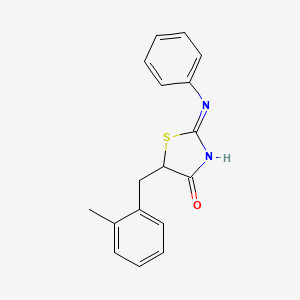
![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
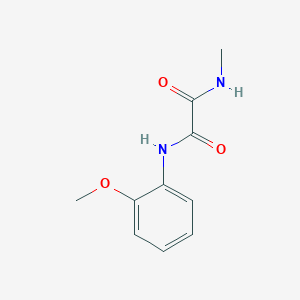
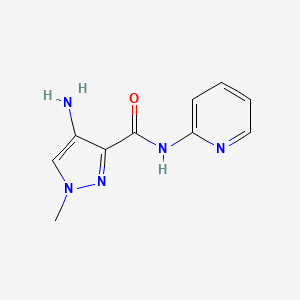

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)
![6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B3017313.png)
